molecular formula C13H18N2O B7975107 3-Methyl-5-(piperidine-1-carbonyl)aniline

3-Methyl-5-(piperidine-1-carbonyl)aniline

Cat. No.: B7975107
M. Wt: 218.29 g/mol
InChI Key: LSGLOAMIHUENKI-UHFFFAOYSA-N
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Description

3-Methyl-5-(piperidine-1-carbonyl)aniline is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms

Properties

IUPAC Name

(3-amino-5-methylphenyl)-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-10-7-11(9-12(14)8-10)13(16)15-5-3-2-4-6-15/h7-9H,2-6,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGLOAMIHUENKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N)C(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(piperidine-1-carbonyl)aniline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale hydrogenation and substitution reactions, utilizing robust catalysts and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(piperidine-1-carbonyl)aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

3-Methyl-5-(piperidine-1-carbonyl)aniline has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceuticals.

    Organic Synthesis: It is used in the synthesis of complex organic molecules.

    Biological Studies: It is employed in the study of biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 3-Methyl-5-(piperidine-1-carbonyl)aniline involves its interaction with specific molecular targets. The piperidine ring can interact with enzymes and receptors, modulating their activity. The aniline group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simpler compound with a similar ring structure.

    N-Methylpiperidine: A methylated derivative of piperidine.

    Aniline: A simpler aromatic amine without the piperidine ring.

Uniqueness

3-Methyl-5-(piperidine-1-carbonyl)aniline is unique due to the presence of both the piperidine ring and the aniline group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from simpler piperidine or aniline derivatives.

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